1,4-Diaminoanthraquinone
Overview
Description
1,4-Diaminoanthraquinone (DAAQ) is a technical grade compound with an empirical formula of C14H10N2O2 . It is an anthraquinone dye used with Disperse Red 9 in colored smoke to introduce a violet color . It is also used in dyes and marine flares . As an anthraquinone derivative, DAAQ is a potent and selective protein kinase CK1 delta inhibitor .
Synthesis Analysis
1,4-Diaminoanthraquinone is reacted with sodium dithionite to produce 1,4-diamino-2,3-dihydroanthraquinone . A study has been carried out on the spectrophotometric binding of synthesized anthraquinone compounds with ct-DNA using absorption, emission, FT-IR, and viscometric techniques .
Molecular Structure Analysis
The molecular weight of DAAQ is 238.24 . The SMILES string representation of its structure is Nc1ccc(N)c2C(=O)c3ccccc3C(=O)c12 .
Physical And Chemical Properties Analysis
DAAQ has a melting point of 265-269 °C (lit.) . Its density is 1.44 g/cm3 (20 °C), and it has a flash point of 340 °C .
Scientific Research Applications
UV Raman Excitation Profiles
1,4-Diaminoanthraquinone has been used in studies to understand the molecular geometry and force constants in nucleic acid duplexes, as indicated in the research by Perno, Grygon, and Spiro (1989) (Perno, Grygon, & Spiro, 1989).
Spectral Properties and Hue
Yatsenko et al. (1998) explored the INDO/S approach to study the structure/spectra relationship of 1,4-diaminoanthraquinones, particularly how molecular conformation influences the short-wavelength absorption band (Yatsenko et al., 1998).
Liquid Crystalline Properties
Imazeki et al. (1989) researched the optical order parameters and spectroscopic properties of 1,4-diaminoanthraquinone derivatives in nematic liquid crystalline mixtures (Imazeki et al., 1989).
Solubility Enhancement for Redox Flow Batteries
Geysens et al. (2020) focused on improving the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification (Geysens et al., 2020).
Spectrofluorometric Study
Ceba, Fernandez-Gutiérrez, and Cárdenas (1980) conducted a spectrofluorometric study of the 1,4-diaminoanthraquinone-calcium complex in aqueous sulfuric acid mediums (Ceba, Fernandez-Gutiérrez, & Cárdenas, 1980).
Dyeing of Polyester Fibers
Kim, Kono, and Takagishi (1997) investigated the dyeing behavior of 1,4-diaminoanthraquinone on polyester fibers (Kim, Kono, & Takagishi, 1997).
Genetic Analysis Applications
May et al. (2003) reported the use of 1,4-diaminoanthraquinone in genetic analysis as a novel non-fluorescent quencher (May, Brown, Rudloff, & Brown, 2003).
Electrical and Optical Properties
Yakuphanoglu and Senkal (2008) examined the electrical conductivity and optical properties of poly(1,4-diaminoanthraquinone) for optoelectronic applications (Yakuphanoglu & Senkal, 2008).
Safety And Hazards
Future Directions
DAAQs are a promising class of redox-active molecules for use in nonaqueous redox flow batteries (RFBs). The oligoethylene-glycol-ether-functionalized DAAQs are the most promising compounds for use in organic RFB electrolytes because they have the optimal combination of high solubility and a high reversibility of the redox couples .
properties
IUPAC Name |
1,4-diaminoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMQNRKSAWNXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041252 | |
Record name | 1,4-Diaminoanthraquinone | |
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Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS] | |
Record name | 1,4-Diaminoanthraquinone | |
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Product Name |
1,4-Diaminoanthraquinone | |
CAS RN |
128-95-0, 71775-54-7 | |
Record name | Disperse Violet 1 | |
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Record name | 9,10-Anthracenedione, 1,4-diamino- | |
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Record name | 1,4-Diaminoanthraquinone | |
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Record name | 9,10-Anthracenedione, 1,4-diamino- | |
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Record name | 1,4-Diaminoanthraquinone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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